molecular formula C17H21BrN2OS B6016713 1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B6016713
M. Wt: 381.3 g/mol
InChI Key: FBPAEOFGOFWWNJ-UHFFFAOYSA-N
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Description

1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromothiophene and an ethoxyphenyl group

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2OS/c1-2-21-17-6-4-3-5-16(17)20-9-7-19(8-10-20)12-15-11-14(18)13-22-15/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPAEOFGOFWWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

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